Pyrrolomycin A

Vue d'ensemble

Description

La pyrrolomycine A est un membre de la famille des pyrrolomycines, qui sont des antibiotiques naturels produits par diverses espèces du genre Streptomyces. Ces composés sont connus pour leur activité antibactérienne puissante, en particulier contre les bactéries Gram-positives. La pyrrolomycine A se caractérise par sa structure fortement halogénée, qui contribue à son activité biologique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La pyrrolomycine A peut être synthétisée par une série de réactions chimiques impliquant des processus d'halogénation et de cyclisationLes conditions de réaction impliquent souvent l'utilisation d'agents halogénants tels que le chlore ou le brome, et les réactions sont effectuées à des températures et des pressions contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle de la pyrrolomycine A implique la fermentation d'espèces de Streptomyces qui produisent naturellement ce composé. Le processus de fermentation est optimisé pour maximiser le rendement de la pyrrolomycine A, et le composé est ensuite extrait et purifié à l'aide de diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Core Assembly

-

Proline Activation : Pyr8 (adenylation enzyme) activates L-proline, forming a prolyl-AMP intermediate .

-

Carrier Protein Loading : The prolyl group is transferred to the phosphopantetheine arm of Pyr28 (acyl carrier protein) .

-

Dehydrogenation : Pyr7 (flavin-dependent dehydrogenase) oxidizes the proline moiety to a pyrrolyl intermediate .

Halogenation

-

Dichlorination : Pyr17 (flavin-dependent halogenase) catalyzes the incorporation of two chlorine atoms at positions C4 and C5 of the pyrrole ring .

-

Bromination : Additional halogenases (e.g., Pyr16) introduce bromine substituents in later steps, though Pyrrolomycin A primarily contains chlorine .

Polyketide Extension

-

PKS Modules : Pyr24 and Pyr25 (type I PKS enzymes) extend the polyketide chain, incorporating malonyl-CoA units to form the benzoyl-pyrrole backbone .

Post-Modifications

Key Chemical Modifications and Derivatives

While direct synthetic routes for this compound are less documented, studies on related pyrrolomycins reveal reactivity patterns:

Halogenation Reactions

-

Electrophilic Substitution : Bromine or chlorine atoms are introduced at pyrrole positions via N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under microwave-assisted conditions .

Demethylation

-

O-Demethylation : Treatment with AlCl₃ in dichloromethane removes methoxy groups, enhancing antibacterial potency .

Analytical Characterization

HPLC profiling distinguishes this compound from other congeners:

Enzymatic and Genetic Insights

The pyr gene cluster (≈45 kb) in A. vitaminophilum encodes 31 open reading frames (ORFs), including:

Challenges in Synthetic Manipulation

Applications De Recherche Scientifique

Antibacterial Activity

Pyrrolomycin A exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for this compound are remarkably low, indicating its potency.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.012 | 0.39 |

| Enterococcus faecalis | 0.015 | 0.75 |

| Listeria monocytogenes | 0.025 | 0.50 |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. Studies have shown that this compound acts as a protonophore, disturbing the proton gradient across bacterial membranes, which is crucial for ATP production in bacteria .

Case Study: Mechanistic Insights

A study utilizing scanning electron microscopy revealed that treatment with this compound caused blebbing in the cell walls of E. coli, indicating structural damage due to membrane depolarization . Additionally, resistance mechanisms were characterized, showing that mutations affecting drug penetration rather than target modification contributed to resistance.

Antitumor Properties

Recent research has indicated that this compound may also possess antitumor properties. Synthetic derivatives of Pyrrolomycin have shown efficacy against various cancer cell lines, including colon (HCT116) and breast (MCF-7) cancer cells.

Table 2: Antitumor Activity of Pyrrolomycin Derivatives

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 0.5 | >1000 |

| MCF-7 | 0.7 | >1200 |

The selectivity index indicates a favorable safety profile for these compounds, making them potential candidates for further development in cancer therapies .

Agricultural Applications

Beyond its pharmaceutical potential, this compound may find applications in agriculture as a biopesticide due to its antifungal properties. Its ability to inhibit fungal growth could be beneficial for crop protection against various plant pathogens.

Case Study: Efficacy Against Plant Pathogens

In trials assessing its antifungal activity, this compound demonstrated significant inhibition of fungal pathogens affecting crops such as tomatoes and potatoes, showcasing its potential as an environmentally friendly alternative to synthetic fungicides .

Future Directions and Research Needs

While the antibacterial and antitumor activities of this compound are promising, further research is needed to evaluate its pharmacokinetics and toxicity profiles in vivo. The development of synthetic analogs with reduced toxicity while maintaining efficacy is a critical area for future studies .

Mécanisme D'action

Pyrrolomycin A exerts its effects by depolarizing the bacterial membrane, leading to the suppression of bacterial bioenergetics through the uncoupling of oxidative phosphorylation. This protonophoric action disrupts the proton gradient across the bacterial membrane, ultimately leading to bacterial cell death. The molecular targets involved in this process include various components of the bacterial membrane and bioenergetic pathways .

Comparaison Avec Des Composés Similaires

La pyrrolomycine A est unique parmi les pyrrolomycines en raison de son motif d'halogénation spécifique et de son activité antibactérienne puissante. Des composés similaires de la famille des pyrrolomycines comprennent :

Pyrrolomycine B : Structure similaire mais avec une halogénation différente, montrant une activité contre les bactéries Gram-positives.

Pyrrolomycine C : Un autre pyrrole halogéné avec une activité antibactérienne puissante.

Pyrrolomycine D : Connue pour sa forte activité protonophore et sa capacité à perturber les membranes bactériennes

La pyrrolomycine A se démarque par son activité à large spectre et son potentiel de modification chimique ultérieure pour améliorer ses propriétés thérapeutiques.

Activité Biologique

Pyrrolomycin A is a member of the pyrrolomycin class of antibiotics, which are known for their potent biological activities, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, exploring its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its polyhalogenated structure, which contributes to its unique biological properties. The compound exhibits significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism of action primarily involves disruption of bacterial cell membrane integrity and interference with proton gradients.

Antimicrobial Properties

This compound demonstrates a broad spectrum of antimicrobial activity. Key findings regarding its efficacy include:

- Minimum Inhibitory Concentration (MIC) : this compound shows low MIC values against various bacterial strains, indicating high potency. For example, it has been reported to have an MIC of approximately 1 ng/mL against S. aureus .

- Minimal Bactericidal Concentration (MBC) : The MBC values for this compound are typically in the low microgram range, suggesting effective bactericidal activity when used at appropriate concentrations .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (ng/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1 | 0.5 |

| Enterococcus faecalis | 2 | 1 |

| Listeria monocytogenes | 3 | 2 |

The mechanism by which this compound exerts its antibacterial effects involves several key processes:

- Membrane Depolarization : Pyrrolomycins act as potent protonophores, leading to membrane depolarization and disruption of the proton motive force essential for ATP synthesis in bacteria . This action is significantly more effective than conventional protonophores like carbonyl cyanide m-chlorophenylhydrazone (CCCP).

- Cell Wall Integrity Disruption : Studies utilizing scanning electron microscopy have shown that treatment with this compound leads to morphological changes in bacterial cells, including blebbing and cell wall rupture, particularly in resistant strains .

- Resistance Mechanisms : Research indicates that resistance to this compound may arise from alterations in drug penetration rather than target modification. Mutants lacking efflux transporters exhibit increased susceptibility to the compound .

Cytotoxicity and Selectivity

Despite its potent antibacterial properties, the cytotoxicity of this compound is a concern for therapeutic applications. However, recent studies have shown that modified analogs exhibit significantly reduced cytotoxicity while maintaining antimicrobial efficacy:

- Selectivity Index : The selectivity index for this compound has been reported to exceed 1000, indicating a favorable safety margin compared to traditional antibiotics like vancomycin .

- Animal Model Studies : While acute toxicity in animal models has been documented (e.g., 20 mg/kg body weight), further research is needed to fully understand the safety profile of this compound and its derivatives .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating antibiotic-resistant infections:

- Antibiofilm Activity : Research indicates that Pyrrolomycins possess significant antibiofilm properties against Staphylococcus species, making them promising candidates for treating biofilm-associated infections .

- Combination Therapy : The efficacy of this compound can be enhanced when used in combination with other antibiotics or therapeutic agents, such as mTOR inhibitors, showing potential for synergistic effects in cancer treatment .

Propriétés

Numéro CAS |

79763-01-2 |

|---|---|

Formule moléculaire |

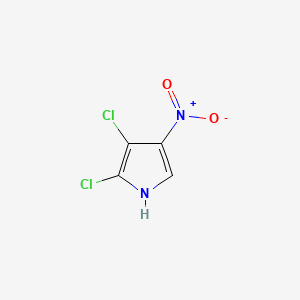

C4H2Cl2N2O2 |

Poids moléculaire |

180.97 g/mol |

Nom IUPAC |

2,3-dichloro-4-nitro-1H-pyrrole |

InChI |

InChI=1S/C4H2Cl2N2O2/c5-3-2(8(9)10)1-7-4(3)6/h1,7H |

Clé InChI |

CDHAYBUDIPNGGJ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(N1)Cl)Cl)[N+](=O)[O-] |

SMILES canonique |

C1=C(C(=C(N1)Cl)Cl)[N+](=O)[O-] |

Key on ui other cas no. |

79763-01-2 |

Synonymes |

pyrrolomycin A SF-2080A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.